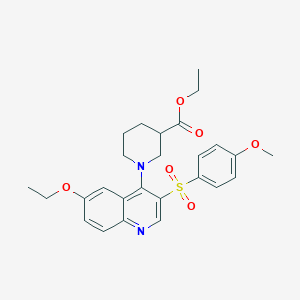
Ethyl 1-(6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H30N2O6S and its molecular weight is 498.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Compounds containing quinoline, piperidine, and sulfonyl groups are frequently involved in synthetic chemistry research, aiming to develop new synthetic routes or improve existing methodologies for complex molecules. For example, the synthesis of metabolites of ethyl quinoline derivatives demonstrates advanced synthetic strategies, employing protective groups for phenolic hydroxy groups and novel compound formation through the Krohnke reaction (Mizuno et al., 2006). These methodologies highlight the versatility of such compounds in facilitating the synthesis of biologically active metabolites.
Biological Activities and Applications
Quinoline and piperidine derivatives exhibit a wide range of biological activities, making them valuable for the development of new therapeutics. The exploration of new biological activities in ethyl quinolin-4-one-3-carboxylates, for instance, includes their effects on heme polymerase activity of Plasmodia and antifungal growth, indicating potential applications in antimalarial and antifungal therapies (Roy et al., 1996). Similarly, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents provide insights into the chemotherapeutic potential of such compounds (Rehman et al., 2018).
Antimicrobial Activities
Quinoline and piperidine derivatives are also explored for their antimicrobial properties. The synthesis and evaluation of fluoroquinolone derivatives, including those with piperidine moieties, for antibacterial and antifungal activities showcase the potential of these compounds in addressing microbial resistance (Srinivasan et al., 2010). Their efficacy against a range of pathogens, including drug-resistant strains, emphasizes the importance of these chemical classes in developing new antimicrobial agents.
properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-4-33-20-10-13-23-22(15-20)25(28-14-6-7-18(17-28)26(29)34-5-2)24(16-27-23)35(30,31)21-11-8-19(32-3)9-12-21/h8-13,15-16,18H,4-7,14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMBNWBNPIHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

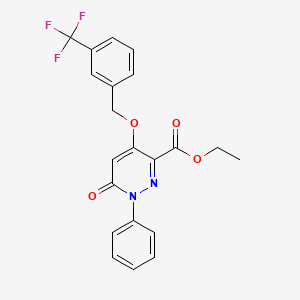
![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)
![3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2709022.png)
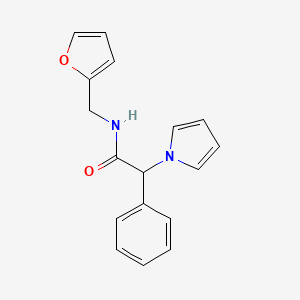
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)
![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)
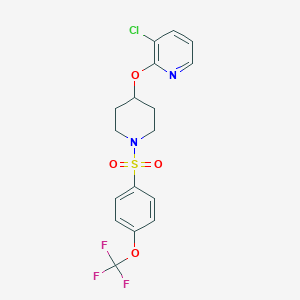

![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)
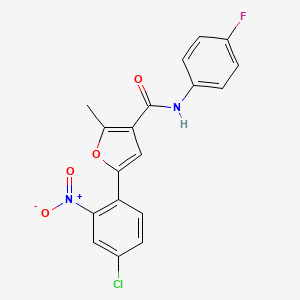
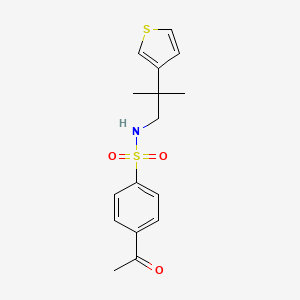
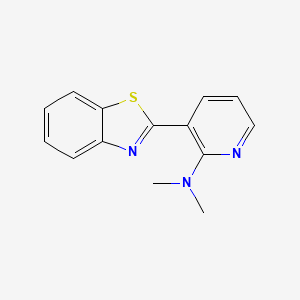
![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)